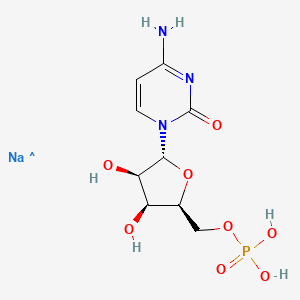
((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt is a complex organic molecule. It is characterized by its unique structure, which includes a pyrimidine ring, a tetrahydrofuran ring, and a phosphate group. This compound is often used in various scientific research applications due to its biochemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the formation of the tetrahydrofuran ring. The final step involves the addition of the phosphate group. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The use of automated systems helps in maintaining the reaction conditions and monitoring the progress of the synthesis.
化学反応の分析
Types of Reactions
((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other products.
Substitution: The amino group in the pyrimidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt: is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving nucleic acids and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of ((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt involves its interaction with specific molecular targets. The compound binds to enzymes and nucleic acids, affecting their function and activity. The phosphate group plays a crucial role in these interactions, facilitating the binding process and enhancing the compound’s efficacy.
類似化合物との比較
Similar Compounds
Some compounds similar to ((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt include:
Nucleotides: Such as adenosine triphosphate (ATP) and guanosine triphosphate (GTP).
Nucleosides: Like adenosine and guanosine.
Uniqueness
What sets This compound apart from these similar compounds is its specific structure, which combines a pyrimidine ring with a tetrahydrofuran ring and a phosphate group. This unique combination enhances its binding affinity and specificity for certain molecular targets, making it a valuable tool in scientific research.
特性
分子式 |
C9H14N3NaO8P |
|---|---|
分子量 |
346.19 g/mol |
InChI |
InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6+,7+,8+;/m0./s1 |
InChIキー |
ZRWPTARDKZMNQK-RYDDRHCYSA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@@H](O2)COP(=O)(O)O)O)O.[Na] |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(oxazol-2-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13839478.png)
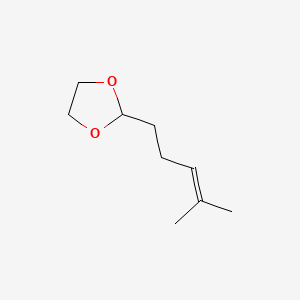
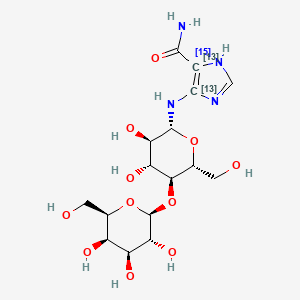
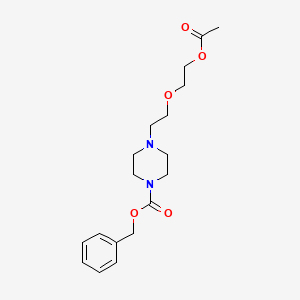
![N-[(6-Amino-2,3-dichlorophenyl)methyl]glycine Ethyl Ester Dihydrochloride; Ethyl (2-Amino-5,6-dichlorobenzyl)aminoacetate Dihydrochloride; Ethyl N-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride; USP Anagrelide Related Impurity A Dihydrochloride](/img/structure/B13839497.png)
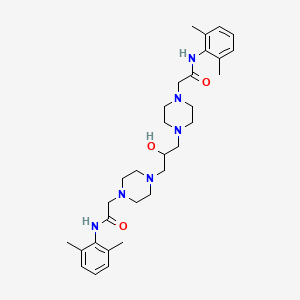
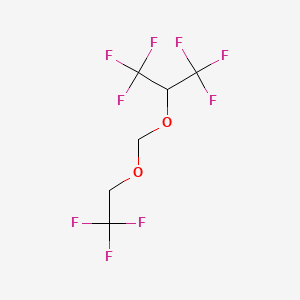
![lithium;2-[(Z)-N-[2-(4-chlorophenoxy)propoxy]-C-propylcarbonimidoyl]-3-oxo-5-(thian-3-yl)cyclohexen-1-olate](/img/structure/B13839511.png)
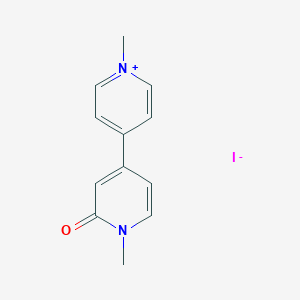
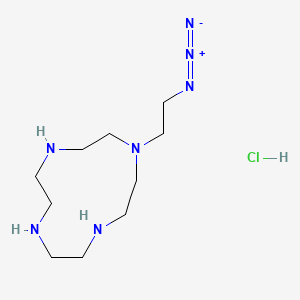
![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13839532.png)
![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3R,5R)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13839549.png)
